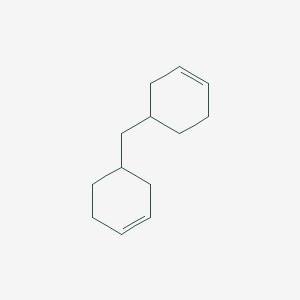
4,4'-Methylenedi(cyclohex-1-ene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenedi(cyclohex-1-ene) is an organic compound with the molecular formula C10H16. It is also known by other names such as α-Terpinolene and p-Mentha-1,4(8)-diene . This compound is characterized by its cyclohexene structure with a methylene bridge connecting two cyclohexene rings.
准备方法
The synthesis of 4,4’-Methylenedi(cyclohex-1-ene) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the methylene bridge . Industrial production methods typically involve catalytic processes to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
化学反应分析
4,4’-Methylenedi(cyclohex-1-ene) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
科学研究应用
4,4’-Methylenedi(cyclohex-1-ene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4,4’-Methylenedi(cyclohex-1-ene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
相似化合物的比较
4,4’-Methylenedi(cyclohex-1-ene) can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar cyclohexene structure but with a methyl group instead of a methylene bridge.
3-Methylcyclohexene: Another isomer with a methyl group at a different position on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of 4,4’-Methylenedi(cyclohex-1-ene) lies in its methylene bridge, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts.
属性
CAS 编号 |
461024-88-4 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
4-(cyclohex-3-en-1-ylmethyl)cyclohexene |
InChI |
InChI=1S/C13H20/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
InChI 键 |
ATXFEHGXHXSMTF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC=C1)CC2CCC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
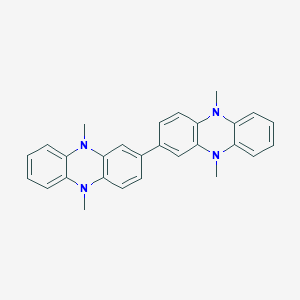
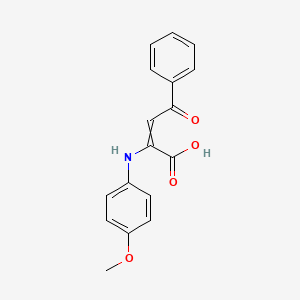
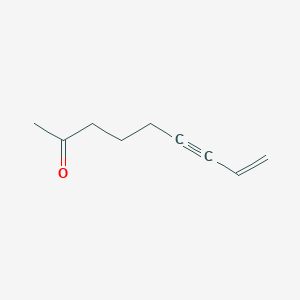
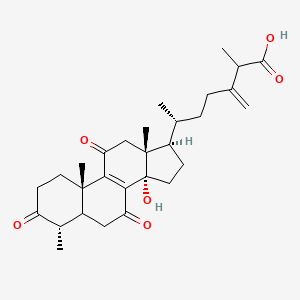

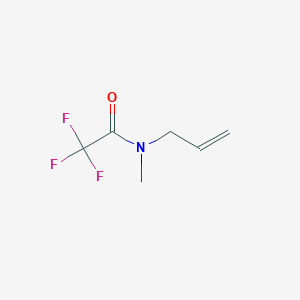
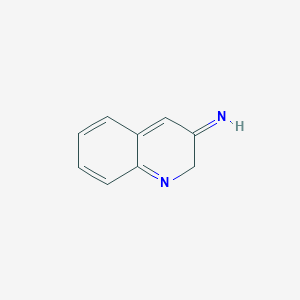
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
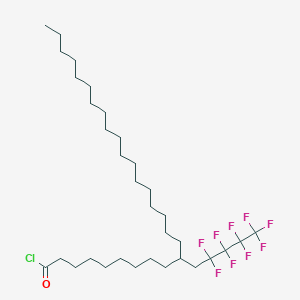

![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

